Bicyclo[2.2.1]hept-5-en-2-ol
Overview
Description
Bicyclo[2.2.1]hept-5-en-2-ol, also known as 5-norbornene-2-ol, is a bicyclic organic compound with the molecular formula C₇H₁₀O. It is characterized by a unique structure that includes a norbornene skeleton with a hydroxyl group attached to the second carbon atom.
Mechanism of Action
Target of Action
Bicyclo[2.2.1]hept-5-en-2-ol, also known as 5-Norbornene-2-ol , is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The mode of action of Bicyclo[22It’s known that this compound can undergo various chemical transformations . For instance, it can be converted into corresponding lactones using a coupled enzyme system (dehydrogenase and monooxygenase) with recycling of NADPH/NADP .
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[22It’s known that the compound can participate in various chemical reactions, such as the transition metal-catalyzed dimerization of alkene .
Result of Action
The molecular and cellular effects of Bicyclo[22It’s known that the compound can undergo various chemical transformations, which may result in different molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[22It’s known that the compound can participate in various chemical reactions, which may be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-en-2-ol can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and ethylene, followed by hydroboration-oxidation to introduce the hydroxyl group. The reaction conditions typically include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like borane (BH₃) for the hydroboration step .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by catalytic hydrogenation and oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond in the norbornene ring can be reduced to form a saturated bicyclic alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for converting the hydroxyl group to a halide.
Major Products
Oxidation: Norbornanone or norbornanal.
Reduction: Bicyclo[2.2.1]heptan-2-ol.
Substitution: Bicyclo[2.2.1]hept-5-en-2-yl halides.
Scientific Research Applications
Bicyclo[2.2.1]hept-5-en-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: Its derivatives are used in the study of enzyme mechanisms and as ligands in biochemical assays.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: Lacks the double bond and hydroxyl group, making it less reactive.
Bicyclo[2.2.1]hept-2-en-7-ol: Similar structure but with the hydroxyl group at a different position.
Bicyclo[2.2.1]hept-5-en-2-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
Bicyclo[2.2.1]hept-5-en-2-ol is unique due to its combination of a reactive norbornene ring and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOSBHNWXFSHSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871953 | |
Record name | Bicyclo[2.2.1]hept-5-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13080-90-5, 2890-98-4, 694-97-3 | |
Record name | 5-Norbornen-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13080-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)hept-5-en-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | exo-2-Norbornenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | endo-2-Norbornenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108290 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Bicyclo[2.2.1]hept-5-en-2-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Bicyclo[2.2.1]hept-5-en-2-ol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.1]hept-5-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.701 | |
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Q1: What unique reactivity does Bicyclo[2.2.1]hept-5-en-2-ol exhibit compared to its saturated counterpart, norborneol?
A: Research using ion cyclotron resonance spectrometry [] reveals that the acetylation of endo-Bicyclo[2.2.1]hept-5-en-2-ol with [(CH3CO)3]+ proceeds at a similar rate to its exo-isomer and significantly faster than endo-norborneol. This suggests that the presence of the double bond in this compound reduces steric hindrance at the C-2 position, possibly due to the removal of the C-6 endo hydrogen interaction present in norborneol.
Q2: How can this compound be utilized in the synthesis of nucleoside analogues?
A: Researchers successfully synthesized novel carbocyclic nucleoside analogues using this compound derivatives as starting materials []. The synthesis involved a multi-step process, starting with the bromination and reduction of commercially available ethyl (1R,2R,3R,4S)-3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylate, followed by the introduction of azide and hydroxyl groups. These intermediates were further elaborated to obtain purine derivatives with potential biological activity.
Q3: Are there any documented instances of intramolecular reactions involving this compound derivatives?
A: While specific examples aren't detailed in the provided abstracts, one study mentions the "intramolecular trapping of strained bicyclic allene in carbon atom reactions" []. This suggests the possibility of utilizing this compound derivatives in reactions where the double bond can participate in intramolecular cyclization or rearrangement processes, leading to the formation of complex ring systems.
Q4: Can this compound undergo Retro-Diels-Alder reactions?
A: One of the papers mentions "Retro-Diels-Alder cleavage of endo-bicyclo[2.2.1]hept-5-en-2-ol" []. This implies that under appropriate conditions, likely high temperatures, this compound can undergo a Retro-Diels-Alder reaction, potentially generating cyclopentadiene and a dienophile as products. This reaction pathway could be valuable in synthetic strategies for generating specific molecules or intermediates.
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